Cas no 749261-39-0 (Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-)
749261-39-0 structure
Product Name:Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-
Numero CAS:749261-39-0
MF:C10H11NOS
MW:193.265441179276
CID:561435
PubChem ID:7018289
Update Time:2025-10-28
Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-
- Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI)
- (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate
- DTXSID00426983
- AG-G-98288
- Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-(9ci)
- 1-[(1R)-1-ISOTHIOCYANATOETHYL]-3-METHOXYBENZENE
- 749261-39-0
- SCHEMBL1551125
- G90971
- BENZENE, 1-[(1R)-1-ISOTHIOCYANATOETHYL]-3-METHOXY-
- DB-273857
-
- MDL: MFCD05664136
- Inchi: 1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m1/s1
- Chiave InChI: VLULNKVRCHBYJM-MRVPVSSYSA-N
- Sorrisi: S=C=N[C@H](C)C1C=CC=C(C=1)OC
Proprietà calcolate
- Massa esatta: 193.05613515g/mol
- Massa monoisotopica: 193.05613515g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 3.6
- Superficie polare topologica: 53.7Ų
Proprietà sperimentali
- Densità: 1.12
- Indice di rifrazione: 1.5800
- Sensibilità: Moisture Sensitive
Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR003CR1-50mg |
Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) |
749261-39-0 | 97% | 50mg |
$15.00 | 2025-02-11 | |
| 1PlusChem | 1P003CIP-50mg |
Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- (9CI) |
749261-39-0 | 97% | 50mg |
$33.00 | 2024-04-21 |
Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy- Letteratura correlata
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
749261-39-0 (Benzene,1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti